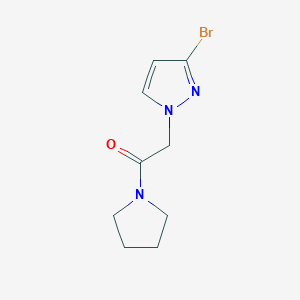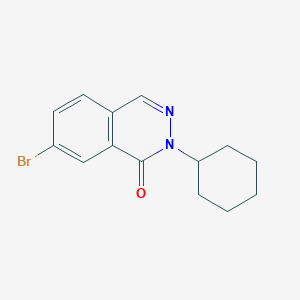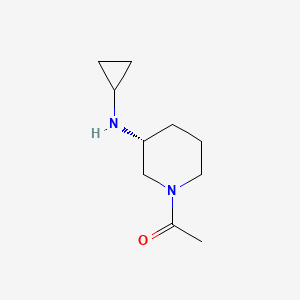
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Chlorine Atoms: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Triazole Ring:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism of action of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the triazole ring is known to enhance binding affinity and specificity for certain targets, making it a valuable scaffold in drug design.
類似化合物との比較
Similar Compounds
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Unique due to its specific substitution pattern on the pyridine and triazole rings.
Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Lacks the methyl group on the pyridine ring.
Methyl 2-(6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Lacks the chlorine atoms on the pyridine ring.
Uniqueness
The unique combination of the dichloro and methyl substituents on the pyridine ring, along with the triazole ring, imparts distinct chemical and biological properties to this compound. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H8Cl2N4O2 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC名 |
methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C10H8Cl2N4O2/c1-5-6(11)3-7(12)9(14-5)16-13-4-8(15-16)10(17)18-2/h3-4H,1-2H3 |
InChIキー |
CKYXKFQJBCQIHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1Cl)Cl)N2N=CC(=N2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline](/img/structure/B11792434.png)



![6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792453.png)
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11792457.png)



![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B11792496.png)

